1-(4-amino-3-ethoxyphenyl)-N,N-dimethylpiperidin-4-amine
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Overview
Description
1-(4-Amino-3-ethoxyphenyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an amino group, an ethoxy group, and a dimethylpiperidinyl moiety
Preparation Methods
The synthesis of 1-(4-amino-3-ethoxyphenyl)-N,N-dimethylpiperidin-4-amine involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the reaction of 4-amino-3-ethoxybenzaldehyde with N,N-dimethylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions, typically at room temperature, to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
1-(4-Amino-3-ethoxyphenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The amino and ethoxy groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Amino-3-ethoxyphenyl)-N,N-dimethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Mechanism of Action
The mechanism of action of 1-(4-amino-3-ethoxyphenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Amino-3-ethoxyphenyl)-N,N-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:
1-(4-Amino-3-ethoxyphenyl)-4-piperidinol: This compound has a similar structure but lacks the dimethylamino group, resulting in different chemical and biological properties.
1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol: Another similar compound that differs in the functional groups attached to the piperidine ring.
Properties
Molecular Formula |
C15H25N3O |
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Molecular Weight |
263.38 g/mol |
IUPAC Name |
1-(4-amino-3-ethoxyphenyl)-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C15H25N3O/c1-4-19-15-11-13(5-6-14(15)16)18-9-7-12(8-10-18)17(2)3/h5-6,11-12H,4,7-10,16H2,1-3H3 |
InChI Key |
FPSMDVSSPCFRNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCC(CC2)N(C)C)N |
Origin of Product |
United States |
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